5,7-Dimethyldeca-3,5,9-trien-2-one
Description
6,10-Dimethylundeca-3,5,9-trien-2-one (CAS: 141-10-6), commonly known as pseudoionone, is a terpenoid ketone with the molecular formula C₁₃H₂₀O and a molecular weight of 192.30 g/mol . It is a key intermediate in synthesizing ionones, which are widely used in fragrances and flavorings due to their floral and woody notes . Structurally, it features conjugated double bonds at positions 3, 5, and 9, with methyl groups at positions 6 and 10. This compound is naturally found in plant volatiles, such as cherry tomatoes, and is also synthesized industrially via aldol condensation of citral and acetone .
Properties
Molecular Formula |
C12H18O |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
5,7-dimethyldeca-3,5,9-trien-2-one |
InChI |
InChI=1S/C12H18O/c1-5-6-10(2)9-11(3)7-8-12(4)13/h5,7-10H,1,6H2,2-4H3 |
InChI Key |
IXZWQDWXMZBAEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=C)C=C(C)C=CC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their properties:
GC-MS Profiles
- Pseudoionone: Retention time ~29.7 min (GC-MS), with characteristic ions at m/z 123.9 and 108.9 .
- 3,6,10-Trimethylundeca-3,5,9-trien-2-one : Elutes at 30.04 min, with primary fragments at m/z 69.0 and 122.9 .
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